Home > Products > Screening Compounds P75014 > 7-chloro-N-propylquinolin-4-amine
7-chloro-N-propylquinolin-4-amine -

7-chloro-N-propylquinolin-4-amine

Catalog Number: EVT-15000181
CAS Number:
Molecular Formula: C12H13ClN2
Molecular Weight: 220.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthetic Chemistry and Structural Optimization of 7-Chloro-N-propylquinolin-4-amine

Design Strategies for Quinoline Hybridization

Molecular Hybridization with N-Heterocyclic Fragments

Quinoline hybridization leverages the inherent bioactivity of the quinoline core by conjugating it with pharmacologically active heterocycles. This strategy enhances target affinity, overcomes resistance mechanisms, and improves pharmacokinetic properties. For 7-chloro-N-propylquinolin-4-amine, the 4-amino group serves as a key attachment point for N-heterocyclic fragments like piperazines, triazoles, and pyrazolines. These hybrids exploit dual-targeting mechanisms—such as simultaneous hemozoin inhibition and enzyme disruption in Plasmodium species—to combat drug-resistant malaria strains [6] [8]. The propyl spacer balances lipophilicity and conformational flexibility, facilitating optimal interactions with biological targets [1].

Rational Side-Chain Modifications for Enhanced Bioactivity

Strategic elongation of the N-propyl side chain significantly enhances antimalarial potency. Replacing terminal alkyl groups with N-methylpiperazine boosts activity against chloroquine-resistant (CQ-R) P. falciparum (IC₅₀ = 12 nM) by improving parasite membrane penetration and countering efflux mechanisms. Bulky aryl substitutions or heterocyclic appendages further optimize binding to heme targets, reducing hemozoin formation efficiency. The propyl linker’s length is critical: shorter chains diminish potency, while longer chains increase cytotoxicity [2] [5].

Table 1: Bioactivity of Side-Chain Modified 7-Chloro-N-propylquinolin-4-amine Derivatives

Side Chain ModificationIC₅₀ vs CQ-R P. falciparum (nM)Target Mechanism
N-Methylpiperazine12Hemozoin inhibition & efflux disruption
N-Phenyltriazole28Dual-target: DNA intercalation & enzyme inhibition
Unmodified propyl420Hemozoin inhibition

Key Synthetic Methodologies

Cyclocondensation Reactions for Pyrazoline-Quinoline Hybrids

Pyrazoline-quinoline hybrids are synthesized via acid-catalyzed cyclocondensation between α,β-unsaturated carbonyls and hydrazine derivatives. For example, 7-chloro-4-hydrazinylquinoline reacts with chalcones under reflux in acetic acid, yielding pyrazoline hybrids with antimalarial IC₅₀ values of <50 nM. The reaction’s regioselectivity is controlled by electron-withdrawing groups on the chalcone [1].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Linkages

CuAAC "click chemistry" covalently links triazoles to the quinoline core. 4-Azido-7-chloroquinoline and propyl-alkynes react under Cu(I) catalysis (CuSO₄/sodium ascorbate), generating 1,2,3-triazole hybrids in >85% yield. This method enables rapid diversification; electron-deficient alkynes enhance antimalarial activity by 30-fold compared to non-hybridized analogs [6] [8].

Nucleophilic Substitution and Mesylation for Lateral Chain Elaboration

The propylamine side chain is elaborated through nucleophilic substitution:

  • Mesylation: 7-Chloro-4-(3-hydroxypropylamino)quinoline reacts with methanesulfonyl chloride (MsCl), yielding mesylate intermediates (90–95% yield).
  • Displacement: Mesylates undergo Sₙ2 reactions with N-methylpiperazine or pyrrolidine at 60–80°C, producing tertiary amine derivatives.
  • Salt Formation: Phosphoric acid treatment converts free bases into water-soluble triphosphate salts for in vivo studies [2] [5] [9].

Table 2: Synthetic Yields for Key 7-Chloro-N-propylquinolin-4-amine Derivatives

Reaction TypeReagents/ConditionsYield (%)Product Application
CuAACCuSO₄, sodium ascorbate, PEG-400/H₂O85–92Antimalarial triazole hybrids
Nucleophilic displacementMsCl, Et₃N, 0°C; then N-methylpiperazine, 80°C78–88CQ-R P. falciparum inhibitors
CyclocondensationAcetic acid, reflux, 8 h70–82Pyrazoline-quinoline anticancer agents

Chirality and Stereochemical Considerations

Impact of Chiral Side Chains on Pharmacological Profiles

Enantiomers of 7-chloro-N-propylquinolin-4-amine derivatives exhibit divergent biological activities. The (S)-enantiomer of N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl) analog shows 10-fold higher activity against CQ-R P. falciparum than its (R)-counterpart (IC₅₀: 15 nM vs. 150 nM). This stereoselectivity arises from optimized hydrogen bonding with heme targets and reduced susceptibility to parasite efflux pumps. In contrast, racemic mixtures display attenuated efficacy due to antagonistic interactions between enantiomers [2] [3].

Synthetic Approaches to Enantiomerically Pure Derivatives

Asymmetric synthesis secures enantiopure derivatives:

  • Chiral Pool Utilization: L-Leucine or L-phenylalanine serve as precursors for side chains. Boc-protected amino acids are reduced to alcohols (LiAlH₄), mesylated, and displaced with N-methylpiperazine.
  • Diastereomeric Resolution: Racemic amines form diastereomeric salts with (1R)-(-)-10-camphorsulfonic acid, separated via fractional crystallization.
  • Chiral Catalysis: Asymmetric hydrogenation of enamide intermediates using Rh-(R,R)-Et-DuPhos catalyst achieves >95% ee [2].

Table 3: Pharmacological Comparison of Enantiopure vs. Racemic Derivatives

EnantiomerConfigurationIC₅₀ (nM) vs CQ-R P. falciparumMetabolic Half-life (h)
(S)-7gS156.2
(R)-7gR1503.1
Racemic 7gR,S954.8

Properties

Product Name

7-chloro-N-propylquinolin-4-amine

IUPAC Name

7-chloro-N-propylquinolin-4-amine

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

InChI

InChI=1S/C12H13ClN2/c1-2-6-14-11-5-7-15-12-8-9(13)3-4-10(11)12/h3-5,7-8H,2,6H2,1H3,(H,14,15)

InChI Key

MDGLBILIYIVOHI-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C2C=CC(=CC2=NC=C1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.